molecular formula C13H19NO2S B14573761 N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine CAS No. 61239-80-3

N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine

Cat. No.: B14573761
CAS No.: 61239-80-3
M. Wt: 253.36 g/mol
InChI Key: JVXHELSGTCXFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfinyl group attached to a phenyl ring, which is further connected to a hexylidene chain and a hydroxylamine group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine typically involves the reaction of 4-(methanesulfinyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Electrophiles like bromine or nitric acid, solvents like dichloromethane or acetic acid.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine involves its interaction with various molecular targets and pathways. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxylamine group can participate in redox reactions, potentially modulating oxidative stress pathways. These interactions can lead to the modulation of cellular processes, including inflammation and microbial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(Methylsulfanyl)phenyl]methylidene}hydroxylamine
  • N-Benzoyl-N-phenylhydroxylamine
  • Phenylhydroxylamine

Uniqueness

N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages in terms of selectivity and efficacy.

Properties

CAS No.

61239-80-3

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-[1-(4-methylsulfinylphenyl)hexylidene]hydroxylamine

InChI

InChI=1S/C13H19NO2S/c1-3-4-5-6-13(14-15)11-7-9-12(10-8-11)17(2)16/h7-10,15H,3-6H2,1-2H3

InChI Key

JVXHELSGTCXFNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=NO)C1=CC=C(C=C1)S(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.